molecular formula C14H13N3O3 B1365882 1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone CAS No. 1293929-81-3

1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone

Cat. No.: B1365882
CAS No.: 1293929-81-3
M. Wt: 271.27 g/mol
InChI Key: MVLBIWRZWIIDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone is an organic compound that belongs to the class of nitrophenylamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone typically involves the nitration of 4-[(pyridin-3-ylmethyl)amino]acetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature to ensure the selective nitration of the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Nitric acid or other oxidizing agents.

    Substitution: Halogens (e.g., chlorine, bromine) or sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of materials with specific optical and electronic properties

Mechanism of Action

The mechanism of action of 1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: Similar in structure but lacks the pyridin-3-ylmethyl group.

    3-Nitroacetophenone: Similar in structure but lacks the pyridin-3-ylmethylamino group.

    4-Nitrobenzaldehyde: Similar in structure but has an aldehyde group instead of an ethanone group

Uniqueness

1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone is unique due to the presence of both the nitro and pyridin-3-ylmethylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

1-[3-nitro-4-(pyridin-3-ylmethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10(18)12-4-5-13(14(7-12)17(19)20)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLBIWRZWIIDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NCC2=CN=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone
Reactant of Route 3
Reactant of Route 3
1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone
Reactant of Route 4
Reactant of Route 4
1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone
Reactant of Route 5
Reactant of Route 5
1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone
Reactant of Route 6
Reactant of Route 6
1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.